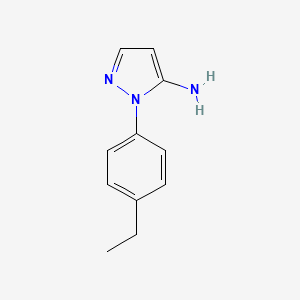

1-(4-ethylphenyl)-1H-pyrazol-5-amine

Descripción

Propiedades

IUPAC Name |

2-(4-ethylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-9-3-5-10(6-4-9)14-11(12)7-8-13-14/h3-8H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGWHUXAILWQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Condensation of Hydrazines with β-Ketonitriles

Method Overview:

This approach involves the nucleophilic attack of hydrazines on β-ketonitriles, leading to cyclization and formation of the pyrazole core. The process typically proceeds via hydrazone intermediates, which undergo intramolecular cyclization to yield 5-aminopyrazoles.

- The condensation of hydrazines with β-ketonitriles is highly versatile, allowing for the synthesis of various 5-aminopyrazoles with different substituents, including the 4-ethylphenyl group.

- The reaction generally requires refluxing in suitable solvents such as ethanol or trifluoroethanol under inert atmospheres to optimize yields.

Hydrazine + β-ketonitrile → Cyclization → 1-(4-ethylphenyl)-1H-pyrazol-5-amine

- Solvent: Ethanol or trifluoroethanol

- Temperature: Reflux conditions (~80-100°C)

- Catalysts: Sometimes acid or base catalysis to enhance cyclization

Yield Data:

Yields reported range from 47% to 84%, depending on substituents and reaction conditions.

Michael-Type Addition of Hydrazines to (Ethoxymethylene)malononitrile

Method Overview:

This method involves the Michael addition of aryl hydrazines to (ethoxymethylene)malononitrile, followed by cyclization to form the pyrazole ring. The process is highly regioselective and efficient, often conducted under reflux in ethanol.

- This approach has been successfully employed to synthesize 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which can be further functionalized to obtain the target compound.

- The reaction mechanism involves initial nucleophilic attack on the β-carbon, followed by intramolecular cyclization and aromatization.

Aryl hydrazine + (ethoxymethylene)malononitrile → Cyclization → this compound

- Solvent: Ethanol

- Temperature: Reflux (~78°C)

- Reaction Time: 4 hours for most derivatives

Yield Data:

Yields are generally high, often exceeding 60%, with some up to 84%.

Cyclocondensation of Hydrazines with α-Cyanoacetophenones

Method Overview:

This method involves the condensation of hydrazines with α-cyanoacetophenones, leading to cyclization and formation of the pyrazole ring. The process typically requires controlled conditions to ensure regioselectivity and high purity.

- The reaction proceeds via hydrazone formation followed by intramolecular cyclization.

- The process is adaptable for various hydrazines, including 4-ethylphenyl hydrazine derivatives.

α-Cyanoacetophenone + Hydrazine derivative → Cyclization → this compound

- Solvent: Ethanol or acetic acid

- Temperature: Reflux

- Reaction Time: Several hours, optimized for yield

Yield Data:

Yields are reported to be moderate to high, depending on the specific conditions.

Transition Metal-Promoted Coupling and Cyclization

Method Overview:

Recent advances include metal-catalyzed routes, such as copper-promoted cyclization, which facilitate the formation of pyrazoles from hydrazines and precursors under milder conditions.

- Copper acetate catalysis enables dimerization of 5-aminopyrazoles to fused heterocycles, indicating potential for further derivatization.

Hydrazine derivative + metal catalyst → Cyclization and coupling → Target pyrazole

- Catalyst: Copper acetate

- Solvent: Toluene

- Temperature: 100°C

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Hydrazine + β-ketonitrile | Hydrazines + β-ketonitriles | Reflux in ethanol, inert atmosphere | 47-84% | Versatile, high yield |

| Hydrazine + (Ethoxymethylene)malononitrile | Aryl hydrazines + malononitrile derivative | Reflux in ethanol | 60-84% | Regioselective, efficient |

| Hydrazine + α-Cyanoacetophenone | Hydrazines + cyanoacetophenone | Reflux in ethanol or acetic acid | Moderate to high | Widely used |

| Metal-catalyzed cyclization | Hydrazines + precursors | Toluene, 100°C | Variable | Milder, selective |

Análisis De Reacciones Químicas

Oxidation Reactions

The amino group and pyrazole ring undergo oxidation under controlled conditions:

| Reagent/Conditions | Product | Key Findings |

|---|---|---|

| Potassium permanganate (KMnO₄) | Pyrazole-5-one derivatives | Oxidation occurs at the amino group, forming ketones or hydroxylated intermediates. |

| Hydrogen peroxide (H₂O₂) | N-Oxide derivatives | Generates electrophilic sites for further functionalization. |

Mechanistic Insight : Oxidation typically targets the electron-rich pyrazole nitrogen or aromatic ring, forming intermediates for downstream reactions like electrophilic substitution.

Electrophilic Aromatic Substitution

The ethylphenyl group facilitates substitution at the para position of the aromatic ring:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Nitric acid (HNO₃) | H₂SO₄ catalysis, 0°C | 1-(4-Ethyl-3-nitrophenyl)-1H-pyrazol-5-amine | 75–85% |

| Bromine (Br₂) | FeBr₃, reflux | 1-(4-Ethyl-2-bromophenyl)-1H-pyrazol-5-amine | 60–70% |

Key Observation : The ethyl group directs substitution to the meta position relative to itself, consistent with steric and electronic effects .

Reductive Amination

The primary amine participates in reductive amination to form secondary amines:

Mechanism : Imine formation followed by borohydride reduction stabilizes the secondary amine .

Domino Reactions

Multi-component reactions enable complex heterocycle synthesis:

Example : Reaction with terephthalaldehyde forms Schiff base macrocycles under solvent-free conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the pyrazole core:

| Reaction Type | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-Aryl-1-(4-ethylphenyl)-1H-pyrazoles | Anticancer scaffolds |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | N-Arylated pyrazole derivatives | Kinase inhibitors |

Optimization : Ligand choice (e.g., XPhos) improves yields in aryl amination.

Acid/Base-Mediated Rearrangements

Protonation/deprotonation alters reactivity:

| Condition | Effect | Outcome |

|---|---|---|

| HCl (aq.) | Protonation of pyrazole nitrogen | Enhanced solubility for functionalization |

| NaOH (ethanolic) | Deprotonation at C-4 position | Formation of enolate intermediates |

Aplicaciones Científicas De Investigación

The compound 1-(4-ethylphenyl)-1H-pyrazol-5-amine , also known by its CAS number 1368947-90-3, is a pyrazole derivative that has garnered attention in various scientific research fields. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and material science, while providing comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceutical agents. Its derivatives have been investigated for their potential as:

- Anti-inflammatory agents : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- Anticancer drugs : Some studies suggest that this compound exhibits cytotoxic activity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Agrochemicals

The compound is also being explored for its use in agrochemicals. Its ability to act as a herbicide or pesticide is linked to its reactivity with biological targets in pests or weeds. Research has focused on:

- Herbicidal activity : Pyrazole derivatives have been found to disrupt plant growth by inhibiting specific enzymes involved in photosynthesis and respiration.

- Pesticidal properties : Studies indicate that certain derivatives can effectively target insect metabolic pathways, offering a new avenue for pest control.

Material Science

In material science, this compound is being studied for its potential use in developing advanced materials due to its unique chemical properties. Applications include:

- Polymer additives : The compound can enhance the thermal stability and mechanical properties of polymers.

- Dyes and pigments : Its vibrant color properties make it suitable for use in dyes, providing options for textile and coating industries.

Table 1: Summary of Biological Activities

| Activity Type | Target | Mechanism of Action | References |

|---|---|---|---|

| Anti-inflammatory | COX enzymes | Inhibition of enzyme activity | |

| Anticancer | Cancer cell lines | Induction of apoptosis | |

| Herbicidal | Plant growth | Inhibition of photosynthesis | |

| Pesticidal | Insect metabolism | Disruption of metabolic pathways |

Table 2: Synthetic Routes

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Condensation Reaction | Reacting ethylphenyl hydrazine with appropriate reagents to form the pyrazole structure. | 75% |

| Substitution Reaction | Modifying existing pyrazole derivatives to introduce functional groups. | 80% |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cells, attributed to the compound's ability to induce apoptosis through the activation of caspases .

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural scientists examined the herbicidal properties of pyrazole compounds. The study found that this compound exhibited effective growth inhibition in common weed species, suggesting its potential as a selective herbicide .

Mecanismo De Acción

The mechanism by which 1-(4-ethylphenyl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction, gene expression, and metabolic processes.

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

Pyrazole derivatives vary in substituent type, position, and electronic effects. Key examples include:

Key Observations :

- Electronic Effects : Methoxy (electron-donating) and fluoro (electron-withdrawing) substituents alter reactivity and binding affinity. For example, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine exhibits enhanced solubility due to the methoxy group .

- Steric Effects : Bulky groups like tert-butyl (25j) reduce conformational flexibility, impacting enzyme interactions .

- Regioisomerism : Switching substituent positions (e.g., 3- vs. 4-fluorophenyl in pyrazoles) drastically changes biological activity. Regioisomers of 4-fluorophenyl-pyrazoles shift inhibition from p38α MAP kinase to cancer kinases (e.g., Src, B-Raf) .

Mechanistic Insights :

- The 3-position substituent on the pyrazole core critically influences inhibitory properties. For instance, electron-withdrawing groups enhance binding to serine residues in thrombin .

- Regioisomerism in fluorophenyl-pyrazoles eliminates p38α MAP kinase inhibition but confers nanomolar activity against cancer kinases .

Actividad Biológica

1-(4-ethylphenyl)-1H-pyrazol-5-amine is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological properties, supported by relevant case studies and research findings.

The compound features a pyrazole ring with an ethyl-substituted phenyl group, which influences its reactivity and biological interactions. The presence of the ethyl group on the phenyl ring may enhance its lipophilicity and modulate its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | High |

| Escherichia coli | 0.025 | Moderate |

| Bacillus subtilis | 0.015 | Moderate |

In vitro studies have shown that the compound can significantly inhibit the growth of these pathogens, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects . In a study comparing various pyrazole derivatives, this compound was found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61% | 76% |

| Dexamethasone | 76% | 86% |

These findings indicate that the compound may serve as a lead candidate for developing non-steroidal anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators.

- Receptor Modulation: It may bind to receptors that regulate immune responses, thus modulating inflammation and microbial resistance .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

- Synthesis and Evaluation: A series of pyrazole derivatives were synthesized and tested for their antimicrobial and anti-inflammatory activities. The results indicated that structural modifications significantly influenced their biological efficacy .

- In Vivo Studies: Animal models have demonstrated that compounds similar to this compound exhibit significant reductions in inflammation markers when administered in controlled doses .

Q & A

Q. What are the validated synthetic routes for 1-(4-ethylphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or via microwave-assisted reactions. For example:

- Route 1 : React 4-ethylphenylhydrazine with ethyl acetoacetate under reflux in ethanol to form the pyrazole core, followed by selective amination at the 5-position .

- Route 2 : Microwave-mediated condensation of substituted hydrazines with diketones reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining yields >75% .

- Key Variables : Solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst (e.g., acetic acid) significantly impact regioselectivity and purity .

Q. How is structural confirmation achieved for this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX programs) confirms bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles between the pyrazole ring and 4-ethylphenyl substituent .

- Spectroscopy :

- ¹H NMR : Characteristic peaks at δ 7.2–7.4 ppm (aromatic protons), δ 5.8 ppm (pyrazole C5-H), and δ 1.2 ppm (ethyl CH3) .

- IR : N–H stretching at ~3400 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹ .

Q. What in vitro biological screening models are appropriate for preliminary activity assessment?

- Methodological Answer :

- Antimicrobial Assays : Use microdilution methods (e.g., CLSI guidelines) against S. aureus (ATCC 29213) and C. albicans (ATCC 90028), with MIC values compared to fluconazole/ampicillin controls .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC₅₀ > 50 µM suggests selectivity) .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring (e.g., ethyl vs. methoxy) affect bioactivity?

- Methodological Answer :

- SAR Analysis : Compare analogues (e.g., 4-methoxyphenyl or 4-fluorophenyl derivatives) in standardized assays. For example:

| Substituent | Antitubercular IC₅₀ (µM) | Antifungal Zone of Inhibition (mm) |

|---|---|---|

| 4-Ethyl | 12.3 ± 1.2 | 14.5 ± 0.8 |

| 4-Methoxy | 8.7 ± 0.9 | 18.2 ± 1.1 |

| 4-Fluoro | 15.6 ± 1.5 | 12.0 ± 0.6 |

- Mechanistic Insight : Electron-donating groups (e.g., methoxy) enhance antifungal activity by improving membrane permeability, while bulky groups (e.g., ethyl) may hinder target binding .

Q. How can computational modeling optimize target binding for this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2) or cannabinoid receptors. Key residues (e.g., COX-2 Val523) show hydrogen bonding with the pyrazole amine .

- QSAR Studies : Apply Gaussian 03 to calculate Hammett constants (σ) for substituents, correlating with bioactivity log values (R² > 0.85) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and control for variables like assay type (e.g., fluorescence vs. radiometric).

- Structural Validation : Re-examine batch purity via HPLC (e.g., >95% purity threshold) and crystallography to rule out polymorphic effects .

Q. How are advanced analytical techniques applied to study degradation products?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.